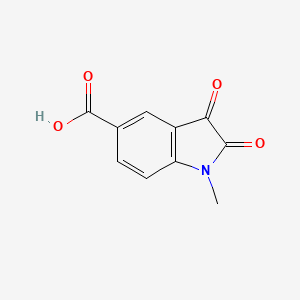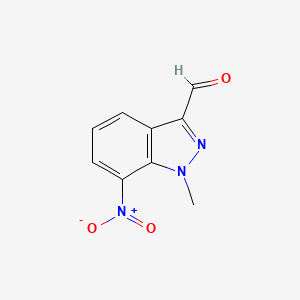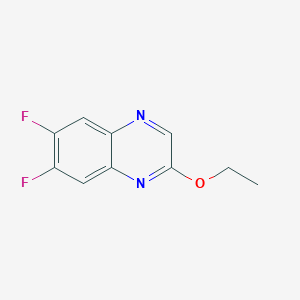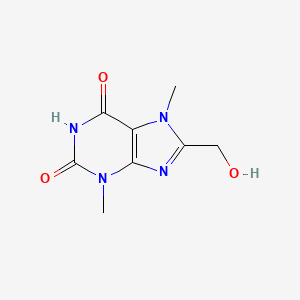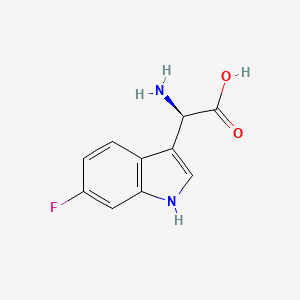
(R)-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid is a chiral amino acid derivative featuring a fluorinated indole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom in the indole ring enhances its biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-fluoroindole. This can be achieved through various methods, including the fluorination of indole derivatives.
Formation of Indole-3-Aldehyde: The 6-fluoroindole is then converted to 6-fluoroindole-3-aldehyde through formylation reactions.
Strecker Synthesis: The key step involves the Strecker synthesis, where 6-fluoroindole-3-aldehyde reacts with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile.
Hydrolysis: The α-aminonitrile is hydrolyzed under acidic conditions to yield ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Process Optimization: Implementing continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-fluoroindole-3-carboxylic acid.
Reduction: Formation of 6-fluoroindoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(1H-indol-3-YL)acetic acid: Lacks the fluorine atom, resulting in different biological activity.
®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid: Fluorine atom at a different position, affecting its interaction with molecular targets.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 6-position of the indole ring enhances the compound’s metabolic stability and biological activity compared to its non-fluorinated counterparts.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(6-fluoro-1H-indol-3-YL)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-6-7(9(12)10(14)15)4-13-8(6)3-5/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
SKJKNHAVVKWKBF-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


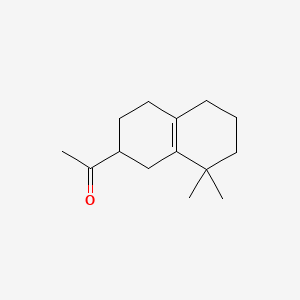

![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)
